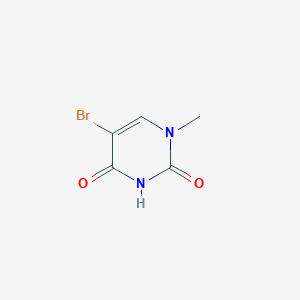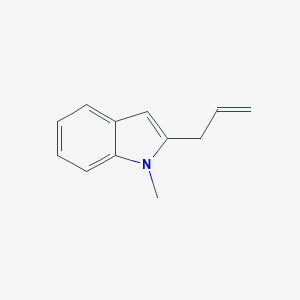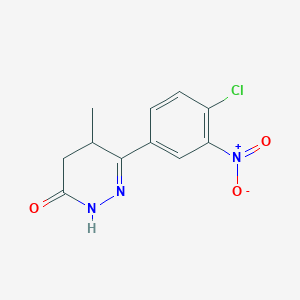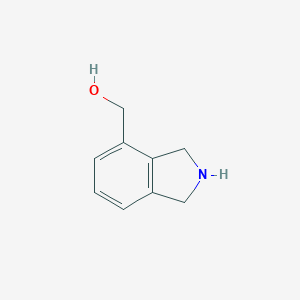
Isoindolin-4-ylmethanol
Übersicht
Beschreibung
Isoindolin-4-ylmethanol is a chemical compound with the molecular formula C9H11NO . It contains a total of 23 bonds, including 12 non-H bonds, 6 multiple bonds, 1 rotatable bond, 6 aromatic bonds, 1 five-membered ring, 1 six-membered ring, 1 nine-membered ring, 1 secondary amine (aliphatic), 1 hydroxyl group, and 1 primary alcohol .
Synthesis Analysis
A method for the synthesis of isoindoline derivatives was developed based on a domino reaction involving a donor-acceptor cyclopropane containing a bromomethyl group in the ortho position of the aromatic substituent and structurally varied primary amines .
Molecular Structure Analysis
The molecular structure of Isoindolin-4-ylmethanol consists of 11 Hydrogen atoms, 9 Carbon atoms, 1 Nitrogen atom, and 1 Oxygen atom . It has a total of 22 atoms . The average mass is 149.190 Da and the monoisotopic mass is 149.084061 Da .
Wissenschaftliche Forschungsanwendungen
Pharmaceutical Synthesis
Isoindolin-4-ylmethanol and its derivatives have gained significant attention for their potential use in pharmaceutical synthesis . The structure-activity relationships and biological properties of these compounds are being studied with the aim of unlocking their potential as therapeutic agents .
Herbicides
These compounds have also been explored for their potential use in the development of herbicides . The unique chemical structure of Isoindolin-4-ylmethanol allows it to interact with various biological targets, making it a promising candidate for herbicide development .
Colorants and Dyes
Isoindolin-4-ylmethanol and its derivatives have been used in the synthesis of colorants and dyes . Their unique chemical properties allow them to produce a wide range of colors, making them valuable in this field .
Polymer Additives
These compounds have been investigated for their potential use as additives in polymers . They can enhance the properties of polymers, such as their durability and resistance to various environmental factors .
Organic Synthesis
Isoindolin-4-ylmethanol is used in organic synthesis . Its unique reactivity and diverse synthetic strategies make it a valuable tool in the synthesis of complex organic compounds .
Photochromic Materials
The compounds have been explored for their potential use in the development of photochromic materials . These materials change their color in response to light, and Isoindolin-4-ylmethanol’s unique properties make it a promising candidate for this application .
Eigenschaften
IUPAC Name |
2,3-dihydro-1H-isoindol-4-ylmethanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11NO/c11-6-8-3-1-2-7-4-10-5-9(7)8/h1-3,10-11H,4-6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CMBJRRZLAYYBOP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=C(CN1)C(=CC=C2)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50600397 | |
| Record name | (2,3-Dihydro-1H-isoindol-4-yl)methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50600397 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
149.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Isoindolin-4-ylmethanol | |
CAS RN |
127168-95-0 | |
| Record name | 2,3-Dihydro-1H-isoindole-4-methanol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=127168-95-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (2,3-Dihydro-1H-isoindol-4-yl)methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50600397 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details







Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

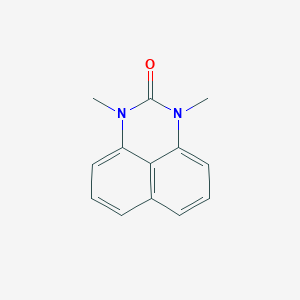
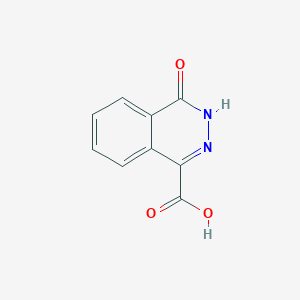
![5-(Trimethoxymethyl)bicyclo[2.2.1]hept-2-ene](/img/structure/B177578.png)
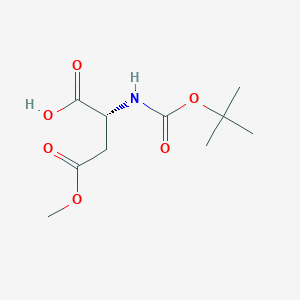
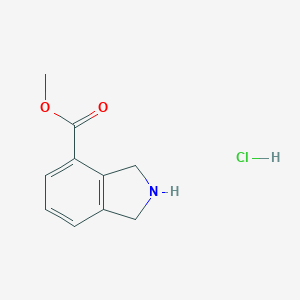
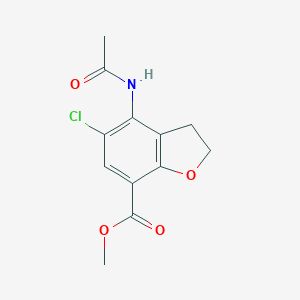
![tert-Butyl 3-azabicyclo[3.1.0]hexan-6-ylcarbamate](/img/structure/B177592.png)
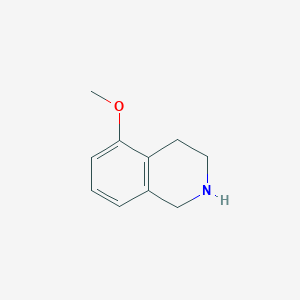
![N-[2-hydroxy-1,1-bis(hydroxymethyl)ethyl]-N'-phenylurea](/img/structure/B177594.png)

![methyl N-[(2S)-1-[[(2S,3S)-4-[[[(2S)-2-(ethoxycarbonylamino)-3-methylbutanoyl]amino]-[[4-(1,3-thiazol-2-yl)phenyl]methyl]amino]-3-hydroxy-1-phenylbutan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]carbamate](/img/structure/B177597.png)
